N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide
CAS No.:
Cat. No.: VC10846627
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O3 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzamide |
| Standard InChI | InChI=1S/C19H19N3O3/c1-13-17(20-18(23)15-11-7-8-12-16(15)25-3)19(24)22(21(13)2)14-9-5-4-6-10-14/h4-12H,1-3H3,(H,20,23) |
| Standard InChI Key | YGUQCFCRSFEDHB-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC |
Introduction
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methoxybenzamide is a synthetic compound belonging to the pyrazolone derivatives class. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. This article explores the chemical structure, synthesis methods, and potential applications of this compound.
Synthesis
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxybenzamide typically involves the following steps:
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Formation of the Pyrazolone Core:
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Starting with 4-aminoantipyrine and hydrazine hydrate.
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Reacting with an appropriate aldehyde or ketone to form the pyrazolone ring.
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Coupling with Methoxybenzoyl Chloride:
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The pyrazolone intermediate is treated with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.
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This method ensures high yield and purity through optimized reaction conditions.
Analytical Characterization
The characterization of this compound involves advanced techniques:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR confirm the chemical shifts corresponding to aromatic rings, methoxy group, and amide functionality.
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Mass Spectrometry (MS):
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The molecular ion peak at confirms the molecular weight.
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Infrared Spectroscopy (IR):
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Key absorption bands include:
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Amide carbonyl stretch (~1650 cm).
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Aromatic C-H stretches (~3000 cm).
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Comparative Analysis with Related Compounds
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